1-(4-(o-Tolyl)thiophen-2-yl)ethanamine 1-(4-(o-Tolyl)thiophen-2-yl)ethanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13727799
InChI: InChI=1S/C13H15NS/c1-9-5-3-4-6-12(9)11-7-13(10(2)14)15-8-11/h3-8,10H,14H2,1-2H3
SMILES: CC1=CC=CC=C1C2=CSC(=C2)C(C)N
Molecular Formula: C13H15NS
Molecular Weight: 217.33 g/mol

1-(4-(o-Tolyl)thiophen-2-yl)ethanamine

CAS No.:

Cat. No.: VC13727799

Molecular Formula: C13H15NS

Molecular Weight: 217.33 g/mol

* For research use only. Not for human or veterinary use.

1-(4-(o-Tolyl)thiophen-2-yl)ethanamine -

Specification

Molecular Formula C13H15NS
Molecular Weight 217.33 g/mol
IUPAC Name 1-[4-(2-methylphenyl)thiophen-2-yl]ethanamine
Standard InChI InChI=1S/C13H15NS/c1-9-5-3-4-6-12(9)11-7-13(10(2)14)15-8-11/h3-8,10H,14H2,1-2H3
Standard InChI Key JUUKDAYEOWBLNP-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1C2=CSC(=C2)C(C)N
Canonical SMILES CC1=CC=CC=C1C2=CSC(=C2)C(C)N

Introduction

Synthesis and Preparation

While specific synthesis protocols for 1-(4-(o-Tolyl)thiophen-2-yl)ethanamine are not widely documented, compounds with similar structures often involve multi-step syntheses starting from simpler thiophene derivatives. These processes typically include reactions like Friedel-Crafts acylation, followed by reduction and amination steps to introduce the ethanamine group .

Potential Applications

Given its structure, this compound could potentially serve as an intermediate in the synthesis of more complex molecules with biological activity. Thiophene derivatives are known for their presence in various pharmaceuticals and organic materials, suggesting that 1-(4-(o-Tolyl)thiophen-2-yl)ethanamine might be useful in developing new drugs or materials with specific properties .

Research Gaps and Future Directions

Currently, there is a lack of detailed research on the biological or pharmacological activities of 1-(4-(o-Tolyl)thiophen-2-yl)ethanamine. Future studies could focus on evaluating its potential as an anticancer agent, antimicrobial compound, or in other therapeutic areas where thiophene derivatives have shown promise. Additionally, exploring its chemical reactivity and stability under different conditions would be beneficial for optimizing its use in synthesis.

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